molecular formula C26H47N5 B6037456 N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine

Cat. No.: B6037456
M. Wt: 429.7 g/mol
InChI Key: QGQPPCCAXYRVRU-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine is a useful research compound. Its molecular formula is C26H47N5 and its molecular weight is 429.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.38314652 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, N-Boc-piperidinyl-1H-pyrazole-4-carboxylate, was synthesized and characterized, providing a foundation for developing heterocyclic amino acids as building blocks in chemical synthesis. This synthesis process may have implications for compounds structurally similar to N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine (Matulevičiūtė et al., 2021).

Chemical Reactivity and Potential Applications

  • The study of cobalt(II) complexes involving similar compounds showed the role of methyl substituents in determining the anionic exchange capabilities of these complexes, suggesting potential applications in areas like catalysis and materials science (Seo et al., 2019).
  • Copper(II) complexes containing related compounds demonstrated utility in catalyzing the ring-opening polymerization of rac-lactide, hinting at their potential in polymer synthesis (Cho et al., 2019).

Biological Activity

  • The synthesis of new isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are structurally related, indicates potential biological activity, especially in the context of medicinal chemistry (Rahmouni et al., 2014).
  • Cu(II) complexes of tridentate ligands, which include similar molecular structures, have shown DNA binding, nuclease activity, and cytotoxicity, suggesting potential applications in biochemistry and pharmacology (Kumar et al., 2012).

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N5/c1-4-31-23(3)26(22(2)27-31)21-29(18-17-28-14-8-5-9-15-28)19-24-11-10-16-30(20-24)25-12-6-7-13-25/h24-25H,4-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQPPCCAXYRVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine
Reactant of Route 3
Reactant of Route 3
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine
Reactant of Route 4
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine
Reactant of Route 5
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine
Reactant of Route 6
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine

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